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Introduction

BING is a 13-residue antimicrobial peptide (AMP) with the sequence H-lle-Arg-lle-lle-Leu-Arg-
Ala-GIn-Gly-Ala-Leu-Lys-lle-OH (IRIILRAQGALKI).[1] Originally isolated from the plasma of the
Japanese medaka fish (Oryzias latipes), BING has demonstrated broad-spectrum toxicity
against a variety of pathogenic bacteria, including drug-resistant strains, while exhibiting low
toxicity to mammalian cells.[2][3] Its mechanism of action involves targeting the bacterial
envelope stress response by suppressing the expression of cpxR, a key regulator in bacterial
antimicrobial resistance.[2][4] BING has also been shown to downregulate the expression of
efflux pump components in P. aeruginosa, such as mexB, mexY, and oprM, and can act
synergistically with conventional antibiotics.[2] These properties make BING a compelling
candidate for further research and development as a novel antimicrobial agent.

These application notes provide detailed protocols for the chemical synthesis, purification,
characterization, and biological evaluation of the BING peptide for research purposes.

Data Presentation
Physicochemical Properties of BING Peptide
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Property Value

Amino Acid Sequence IRIILRAQGALKI
Molecular Formula C70H131N21015
Molecular Weight 1526.9 g/mol
Theoretical pl 10.83

Grand average of hydropathicity (GRAVY) 0.908

Antimicrobial Activity of BING Peptide

The following table summarizes the Minimum Inhibitory Concentration (MIC) of BING against
various bacterial strains as reported in the literature.

Bacterial Strain Type MIC (pg/mL)
Escherichia coli Gram-negative 5-10
Pseudomonas aeruginosa Gram-negative 25
Staphylococcus aureus Gram-positive 50
Edwardsiella tarda Gram-negative 10
Streptococcus pyogenes Gram-positive 50

(Data sourced from Dong M, et al. Sci Rep. 2021)[5]

Experimental Protocols
Protocol 1: Synthesis of BING Peptide via Fmoc Solid-
Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the BING peptide using the standard Fmoc/tBu
strategy on a Rink Amide resin, which yields a C-terminally amidated peptide. For a C-terminal
carboxylic acid as in the native peptide, a resin such as 2-chlorotrityl chloride or Wang resin
should be used.[6]
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Caption: Workflow for the solid-phase synthesis of the BING peptide.
Materials:
e Rink Amide MBHA resin (or 2-chlorotrityl resin for C-terminal acid)

e Fmoc-protected amino acids: Fmoc-lle-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Ala-
OH, Fmoc-GIn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH

e Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate)

o Base: DIPEA (N,N-Diisopropylethylamine)
» Deprotection agent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
e Solvents: DMF, DCM (Dichloromethane)
o Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
o Cold diethyl ether
e SPPS reaction vessel
Procedure:
e Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.
e First Amino Acid Loading (for 2-chlorotrityl resin):
o Dissolve Fmoc-lle-OH (3 eq.) and DIPEA (7.5 eq.) in dry DCM.
o Add the solution to the swelled resin and shake for 1 hour.
o Wash the resin with DMF and DCM.
e Fmoc Deprotection:

o Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
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o Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

o Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

e Amino Acid Coupling:

o

In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA
(6 eq.) in DMF.

o

Add the activated amino acid solution to the deprotected resin.

[¢]

Shake for 1-2 hours at room temperature.

[¢]

Perform a Kaiser test to confirm complete coupling (beads should be colorless). If positive
(blue beads), repeat the coupling step.

o Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the BING
sequence (K, L,A, G, Q, AR, L, I, I, R, ).

o Final Fmoc Deprotection: After the final coupling, perform a final deprotection step as
described in step 3.

o Cleavage and Deprotection:

o Wash the resin with DCM and dry under a stream of nitrogen.

o Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

o Filter the resin and collect the filtrate.

o Peptide Precipitation:

o Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

o Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice
more.

o Dry the crude peptide pellet under vacuum.
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Protocol 2: Purification and Characterization of BING
Peptide

Workflow for BING Peptide Purification and Characterization
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Caption: Workflow for the purification and characterization of synthetic BING peptide.
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A. Purification by Reverse-Phase HPLC (RP-HPLC)

o Materials:

o Crude BING peptide

[¢]

RP-HPLC system with a semi-preparative C18 column

[e]

Mobile Phase A: 0.1% TFA in HPLC-grade water

o

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

[¢]

Lyophilizer

e Procedure:

[e]

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

o Filter the solution through a 0.45 um syringe filter.

o Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

o Inject the peptide solution and elute using a linear gradient of Mobile Phase B (e.g., 5-60%
B over 40 minutes).

o Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

o Analyze the purity of the collected fractions using analytical RP-HPLC.

o Pool the fractions with the desired purity (>95%).

o Freeze the pooled fractions and lyophilize to obtain the purified BING peptide as a white
powder.

B. Characterization by Mass Spectrometry

e Purpose: To confirm the identity of the synthetic BING peptide by verifying its molecular
weight.
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e Procedure:

o Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50%
ACN/water).

o Analyze the sample using Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) mass spectrometry.[3][7]

o Compare the observed mass with the calculated theoretical mass of the BING peptide
(1526.9 g/mol ).

Protocol 3: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol describes a broth microdilution method to determine the MIC of the BING peptide
against a target bacterial strain.[8][9]

Materials:

o Purified BING peptide

Bacterial strain of interest (e.g., E. coli)

Mueller-Hinton Broth (MHB)

Sterile 96-well microtiter plates

Spectrophotometer or microplate reader
Procedure:

e Prepare Bacterial Inoculum:

o Culture the bacteria overnight in MHB at 37°C.

o Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 105
CFU/mL.
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e Prepare Peptide Dilutions:
o Prepare a stock solution of the BING peptide in sterile water or 0.01% acetic acid.

o Perform serial two-fold dilutions of the peptide stock solution in MHB across the wells of a
96-well plate (e.g., from 100 pg/mL to 0.78 pg/mL). The final volume in each well should
be 50 pL.

e Inoculation:

o Add 50 puL of the prepared bacterial inoculum to each well containing the peptide dilutions.
The final volume will be 100 L.

e Controls:
o Positive Control: Wells with bacteria in MHB without any peptide.
o Negative Control: Wells with sterile MHB only.

 Incubation: Incubate the plate at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the peptide that results in the
complete inhibition of visible bacterial growth.

Protocol 4: Analysis of cpxR Gene Expression by qRT-
PCR

This protocol outlines the steps to quantify the effect of BING peptide on the expression of the
cpxR gene in a Gram-negative bacterium like E. coli.

Signaling Pathway of BING Peptide Action
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Caption: Proposed signaling pathway for BING peptide in Gram-negative bacteria.
Materials:

o Bacterial culture treated with BING peptide (sub-MIC concentration) and an untreated
control.

» RNA extraction kit suitable for bacteria.

e DNase I.

¢ Reverse transcriptase and reagents for cDNA synthesis.

e PCR instrument and SYBR Green master mix.

o Primers for cpxR and a validated reference gene (e.g., 16S rRNA).
Procedure:

» Bacterial Treatment and RNA Extraction:

o Grow bacterial cultures to mid-log phase and treat with a sub-inhibitory concentration of
BING peptide for a specified time (e.g., 1-4 hours).[6]
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o Harvest the bacterial cells by centrifugation.

o Extract total RNA using a commercial kit according to the manufacturer's instructions.

e DNase Treatment and cDNA Synthesis:
o Treat the extracted RNA with DNase | to remove any contaminating genomic DNA.
o Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase Kkit.
e Quantitative Real-Time PCR (gqPCR):

o Set up qPCR reactions containing SYBR Green master mix, cDNA template, and forward
and reverse primers for cpxR and the reference gene.

o Run the gPCR program on a real-time PCR instrument.
e Data Analysis:

o Determine the cycle threshold (Ct) values for cpxR and the reference gene in both treated
and untreated samples.

o Calculate the relative fold change in cpxR expression using the AACt method. A decrease
in the calculated fold change in the BING-treated sample compared to the control
indicates suppression of cpxR expression.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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